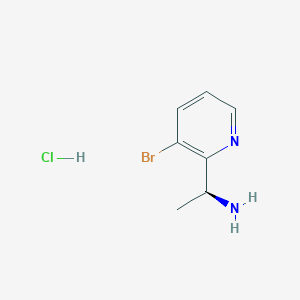

(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

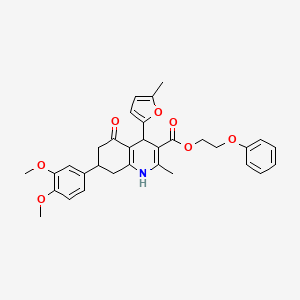

(S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid ist eine chemische Verbindung, die zur Klasse der Pyridinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms am Pyridinring und einer Ethanamingruppe aus. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid umfasst typischerweise die Bromierung von Pyridinderivaten, gefolgt von der Einführung der Ethanamingruppe. Ein häufiges Verfahren beinhaltet die Reaktion von 3-Brompyridin mit Ethylamin unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid beinhaltet oft großtechnische Bromierungsprozesse, gefolgt von Aminosierungsreaktionen. Diese Prozesse sind auf Effizienz und Kosteneffizienz optimiert und verwenden fortschrittliche katalytische Systeme und Durchflussreaktoren, um einen hohen Durchsatz und eine gleichbleibende Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können das Bromatom in ein Wasserstoffatom umwandeln und so ein anderes Pyridinderivat erzeugen.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen wie Hydroxyl- oder Aminogruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen umfassen typischerweise Reagenzien wie Natriumhydroxid oder Ammoniak.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Pyridinoxiden führen, während Substitutionsreaktionen verschiedene substituierte Pyridinderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid wird aufgrund seiner vielseitigen chemischen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Zu den Anwendungen gehören:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Einsatz bei der Untersuchung von Enzymwechselwirkungen und Rezeptorbindung.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen, darunter als Vorläufer für die Medikamentenentwicklung.

Industrie: Einsatz bei der Herstellung von Spezialchemikalien und Materialien.

Wirkmechanismus

Der Wirkmechanismus von (S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Bromatom und die Ethanamingruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, modulieren ihre Aktivität und führen zu verschiedenen biochemischen Wirkungen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(3-Bromopyridin-2-yl)ethanon

- 3-Bromimidazo[1,2-a]pyridin

- N-(Pyridin-2-yl)amid

Einzigartigkeit

(S)-1-(3-Bromopyridin-2-yl)ethanamin-hydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination aus einem Bromatom und einer Ethanamingruppe, die an den Pyridinring gebunden sind. Diese einzigartige Struktur verleiht ihm ausgeprägte chemische Eigenschaften, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.

Eigenschaften

Molekularformel |

C7H10BrClN2 |

|---|---|

Molekulargewicht |

237.52 g/mol |

IUPAC-Name |

(1S)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

InChI-Schlüssel |

YGCIZBXYACYTQE-JEDNCBNOSA-N |

Isomerische SMILES |

C[C@@H](C1=C(C=CC=N1)Br)N.Cl |

Kanonische SMILES |

CC(C1=C(C=CC=N1)Br)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)

![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)